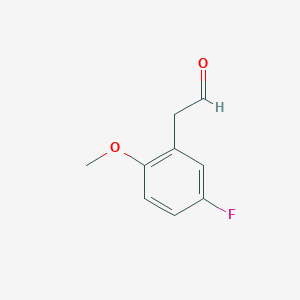

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde

Description

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is a substituted acetaldehyde featuring a fluorinated aromatic ring with a methoxy group at the ortho position. This compound is of interest in organic synthesis, particularly in the development of pheromones, pharmaceuticals, and agrochemicals due to its reactive aldehyde group and aromatic substitution pattern.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGICVCSLCAAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with an oxidizing agent. One common method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-(5-Fluoro-2-methoxyphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to 2-(5-Fluoro-2-methoxyphenyl)ethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol.

Major Products Formed:

Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form Schiff bases with amines, which are important in various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Chlorophenyl Acetaldehyde Derivatives

Chlorinated analogs, such as 2-(2-chlorophenyl)acetaldehyde, 2-(3-chlorophenyl)acetaldehyde, and 2-(4-chlorophenyl)acetaldehyde, exhibit key differences in physical properties due to substituent positions:

- Boiling Points : These isomers share identical molecular weights but differ in boiling points. For example, 2-chloro-2-phenylacetaldehyde has a lower boiling point than its 3- and 4-chloro isomers, leading to shorter GC retention times under similar conditions .

- Chromatographic Behavior : On an HP-1ms GC column, retention times correlate with boiling points. The 2-chloro isomer elutes earlier (6.2 min) compared to 3- and 4-chloro isomers (6.7–6.8 min), highlighting the impact of substituent position on separation .

Table 1: Physical Properties of Chlorophenyl Acetaldehydes

| Compound | Boiling Point (°C) | GC Retention Time (min) |

|---|---|---|

| 2-(2-Chlorophenyl)acetaldehyde | Lower | 6.2 |

| 2-(3-Chlorophenyl)acetaldehyde | Higher | 6.7–6.8 |

| 2-(4-Chlorophenyl)acetaldehyde | Higher | 6.7–6.8 |

Fluorinated Benzaldehyde Derivatives

5-Fluoro-2-(4-methoxyphenyl)acetylenebenzaldehyde (CAS 1042369-35-6) shares structural similarities, including a fluorine atom and methoxy group on the aromatic ring. However, the presence of an acetylene group introduces distinct electronic effects and reactivity, making it more suitable for click chemistry applications compared to the aldehyde-functionalized target compound .

Pheromone-Related Aldehydes

(Z)- and (E)-DMCHA [(Z/E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde] are pheromone components in beetles. These compounds demonstrate how stereochemistry influences fragmentation patterns in mass spectrometry (e.g., m/z 152(79) for Z-DMCHA vs. m/z 152(79) for E-DMCHA). While the target compound lacks a cyclohexylidene group, its aldehyde functionality and aromatic substitution may similarly affect its spectroscopic profiles in pheromone applications .

Hydroxyacetophenone Analogs

Table 2: Substituent Effects on Melting Points

| Compound (CAS) | Substituent Positions | Melting Point (°C) |

|---|---|---|

| 50317-52-7 | 5-Chloro, 2-hydroxy, 3-(CH2OH) | 97–98 |

| 69240-98-8 | 2-Chloro, 4-hydroxy, 5-methoxy | 109–110 |

Reactivity with Carbonyl Compounds

Simple aldehydes like acetaldehyde and formaldehyde exhibit shared reduction strategies due to their carbonyl groups. However, the aromatic fluorine and methoxy groups in 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde may stabilize the aldehyde via electron-withdrawing and donating effects, respectively, altering its reactivity in nucleophilic additions or condensations compared to non-aromatic aldehydes .

Key Research Findings and Implications

- Structural Isomerism : Substituent position (e.g., 2- vs. 5-fluoro) significantly impacts physical properties and analytical behavior, as seen in chlorophenyl acetaldehydes .

- Spectroscopic Profiles : Mass fragmentation patterns and GC retention times are highly sensitive to functional groups and stereochemistry, critical for pheromone identification .

- Synthetic Applications : The fluorine atom enhances metabolic stability in pharmaceuticals, while the methoxy group improves solubility, making the target compound a versatile intermediate .

Biological Activity

Overview

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, along with an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The molecular formula for this compound is C9H9FO2.

- Molecular Weight : 168.17 g/mol

- Molecular Structure :

- Aldehyde Group : Highly reactive, capable of forming Schiff bases with amines.

- Fluorine Atom : Enhances stability and reactivity.

- Methoxy Group : Participates in hydrogen bonding, influencing overall reactivity.

The biological activity of this compound is primarily attributed to its chemical reactivity. The aldehyde group can interact with various biological molecules, leading to potential therapeutic effects. The compound's ability to form Schiff bases is significant in biochemical pathways, particularly in drug metabolism and enzyme inhibition.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Research indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Research : In a controlled experiment on human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| 2-(5-Fluoro-2-methoxyphenyl)acetic acid | Contains carboxylic acid group | Potentially similar activities but differing mechanisms |

| 5-Fluoro-2-methoxyacetophenone | Contains ketone group | Different reactivity profile; less explored for biological activity |

Research Applications

The compound is being explored for various applications in scientific research:

- Pharmaceutical Development : Investigated as a precursor for synthesizing new drugs targeting microbial infections and inflammatory diseases.

- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules due to its versatile reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.